(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(2-methoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O7S2/c1-4-36-25(32)27-11-13-28(14-12-27)38(33,34)19-8-6-18(7-9-19)23(31)26-24-29(16-22(30)35-3)20-10-5-17(2)15-21(20)37-24/h5-10,15H,4,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNRNYHBLXBZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer and inflammatory diseases.
Chemical Structure
The compound features several functional groups that may contribute to its biological activity:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Piperazine ring : Commonly found in many pharmaceuticals, often enhancing bioavailability and receptor binding.
- Carbamoyl and sulfonyl groups : These functional groups can influence the compound's solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
-
Anticancer Properties :
- Benzothiazole derivatives have been shown to inhibit tumor growth in various cancer models. For instance, a study demonstrated that certain benzothiazole-based compounds exhibited significant cytotoxic effects against A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
-
Antimicrobial Activity :
- Recent findings suggest that benzothiazole derivatives can possess potent antibacterial properties. Compounds similar to (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate were noted for their effectiveness against various bacterial strains .
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the biological activity of compounds related to (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate:
-
Anticancer Activity :
- In a study assessing the efficacy of benzothiazole derivatives, compound 13 demonstrated equipotent activity against both A-431 and Jurkat cell lines with IC50 values below those of doxorubicin. Molecular dynamics simulations indicated significant interactions with Bcl-2 protein, suggesting a mechanism for its anticancer effects .
- Antibacterial Activity :
Research Findings Summary
The following table summarizes key findings from studies on similar compounds:
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.43 g/mol
Structural Characteristics
- Thiazole Ring : Known for its role in various biological activities.
- Piperazine Ring : Often associated with pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Study | Compound | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Siddiqui et al. (2020) | Thiazole derivative | A375, MCF-7 | 10.5 |
| Łączkowski et al. (2020) | Novel thiazole | DU145, HepG2 | 15.3 |
These findings suggest that the incorporation of the thiazole moiety in the compound may enhance its anticancer efficacy.
Anticonvulsant Properties
Research has demonstrated that certain thiazole derivatives possess anticonvulsant activity. The compound's structural components may contribute to this effect by modulating neurotransmitter systems.
Case Study
A study conducted by Siddiqui et al. explored the anticonvulsant effects of various thiazole derivatives in picrotoxin-induced seizure models. The results indicated a significant reduction in seizure duration and frequency for compounds similar to the target compound.
Other Biological Activities
The compound is also being investigated for its potential as an anti-inflammatory agent and as a modulator of metabolic pathways involved in chronic diseases.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of hydrazine derivatives with substituted benzo[d]thiazole precursors to form the benzothiazol-2(3H)-ylidene core. Ethanol is commonly used as a solvent under reflux conditions .
- Step 2 : Sulfonylation of the intermediate using 4-carbamoylphenyl sulfonyl chloride to introduce the sulfonylpiperazine moiety. Dichloromethane or THF are preferred solvents .
- Step 3 : Esterification with ethyl chloroformate to finalize the carboxylate group.
Key intermediates : 3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene and 4-carbamoylphenyl sulfonyl chloride.
Basic: What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the Z-configuration of the benzothiazole moiety and confirms stereochemistry .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., observed [M+H]⁺ at m/z 589.2) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, OCH₃), δ 7.45–8.10 (m, aromatic protons) .
Basic: How does solubility vary under different pH conditions?
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
- Benzothiazole core : Methyl substitution at C6 enhances lipophilicity, while the Z-configuration optimizes π-π stacking with target proteins .
- Sulfonylpiperazine group : Replacing the piperazine with a pyrazoline ring (as in analogs from ) reduces off-target binding .
- Ethyl carboxylate : Hydrolysis to the carboxylic acid derivative improves aqueous solubility but decreases membrane permeability .
Methodology : Synthesize analogs with systematic substitutions (e.g., fluorination at C4 of the benzene ring) and compare IC₅₀ values in target assays.
Advanced: What experimental design (DoE) strategies optimize reaction yields?
- Factors : Temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.5–2.0 mol% Pd(OAc)₂).
- Response variables : Yield (%) and purity (HPLC area %).
- Statistical model : Central composite design identifies optimal conditions (70°C, ethanol, 1.5 mol% catalyst) with a predicted yield of 82% .
Advanced: How to resolve contradictions in spectral data during characterization?
Example: Discrepancies in ¹³C NMR signals for the carbonyl group (δ 168–172 ppm) may arise from tautomerism in the benzothiazol-2(3H)-ylidene moiety.
Resolution :
Perform variable-temperature NMR to track tautomeric shifts.
Compare with DFT-calculated chemical shifts for Z/E isomers .
Validate via IR spectroscopy (C=O stretch at 1675 cm⁻¹) .
Advanced: What advanced chromatographic methods separate diastereomers or degradation products?
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) at 1.0 mL/min. Retention times: 12.3 min (Z-isomer), 14.8 min (E-isomer) .
- UHPLC-QTOF : Detects degradation products under forced conditions (e.g., oxidative stress with H₂O₂), identifying sulfonic acid derivatives as major degradants .
Advanced: How to assess hydrolytic stability of the ethyl carboxylate group?
- Accelerated stability study : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor hydrolysis via LC-MS:
- Parent compound : Decreases from 100% to 58%.
- Carboxylic acid derivative : Increases from 0% to 42%.
- Mitigation strategy : Introduce steric hindrance (e.g., tert-butyl ester) or prodrug formulations .
Advanced: What mechanistic insights explain its bioactivity in kinase inhibition assays?
- Molecular docking : The benzothiazole core binds to ATP pockets in kinases (e.g., EGFR), while the sulfonylpiperazine group interacts with hydrophobic back pockets.
- Enzymatic assays : IC₅₀ = 12 nM (EGFR), 48 nM (HER2). Competitive inhibition confirmed via Lineweaver-Burk plots .
Advanced: How to apply inferential statistics in pharmacological data analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
